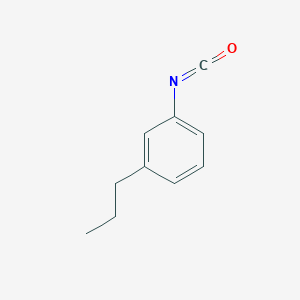

1-Isocyanato-3-propylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

61605-45-6 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-isocyanato-3-propylbenzene |

InChI |

InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3 |

InChI Key |

AAHIFMPIIKLKKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

1-Isocyanato-3-propylbenzene chemical properties and structure

Chemical Series: Aryl Isocyanates | CAS: 68664-23-3 [1]

Executive Summary

1-Isocyanato-3-propylbenzene (also known as 3-propylphenyl isocyanate) is a specialized aryl isocyanate intermediate used primarily in the synthesis of ureas and carbamates for medicinal chemistry and materials science.[1] Characterized by a meta-substituted propyl group, this compound offers a unique steric and lipophilic profile compared to its para-substituted analogs.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The meta-positioning of the propyl chain influences the electrophilicity of the isocyanate group less directly than para-substitution, maintaining a reactivity profile typical of electron-neutral aryl isocyanates while adding significant lipophilicity (

Table 1: Core Technical Specifications

| Property | Data |

| CAS Number | 68664-23-3 |

| IUPAC Name | 1-Isocyanato-3-propylbenzene |

| Synonyms | 3-Propylphenyl isocyanate; m-Propylphenyl isocyanate |

| Molecular Formula | |

| Molecular Weight | 161.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 238–239 °C (lit.)[1] |

| Density | 1.041 g/mL at 25 °C |

| Refractive Index | |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water |

| Flash Point | >110 °C (Estimated) |

Structural Analysis & Electronic Properties

The structure consists of a benzene ring substituted at the 1-position with an isocyanate group (-N=C=O) and at the 3-position with a propyl chain (

-

Electronic Effect: The propyl group is a weak electron-donating group (via hyperconjugation).[1] Its meta-position relative to the isocyanate means it does not donate electron density directly into the resonance system of the isocyanate carbon.[1] Consequently, the electrophilicity of the isocyanate carbon remains high, making it susceptible to nucleophilic attack.

-

Steric Environment: The meta-substitution provides a "kinked" geometry that can be advantageous in drug design for fitting into specific hydrophobic pockets (e.g., kinase allosteric sites) where linear para-substituted analogs might clash.[1]

-

Spectroscopic Signatures (Expected):

-

IR: Strong, sharp peak at ~2270 cm⁻¹ (asymmetric -N=C=O stretch).[1]

-

¹H NMR: Aromatic signals in the 6.9–7.3 ppm range (multiplet, 4H). Propyl chain: Triplet (~0.9 ppm,

), Multiplet (~1.6 ppm,

-

Synthesis & Manufacturing

While industrial production often utilizes phosgene gas, laboratory-scale synthesis prioritizes safety and handling.[1] The Triphosgene method is the standard "self-validating" protocol for research environments, avoiding the hazards of gaseous phosgene while maintaining high yields.[1]

Graphviz Diagram 1: Synthesis Pathway

Experimental Protocol: Triphosgene Method

Objective: Synthesis of 1-Isocyanato-3-propylbenzene from 3-propylaniline.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and an inert gas inlet (

or Ar). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl. -

Reagent Preparation:

-

Dissolve Triphosgene (2.97 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Dissolve 3-Propylaniline (4.06 g, 30 mmol) and Triethylamine (TEA, 6.07 g, 60 mmol) in anhydrous DCM (30 mL).

-

-

Addition: Cool the triphosgene solution to 0 °C. Slowly add the amine/TEA solution dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or IR (appearance of 2270 cm⁻¹ peak).

-

Workup:

-

Filter off the precipitated triethylamine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Distill the crude oil under vacuum (approx. 0.5 mmHg) to obtain the pure isocyanate.

-

Yield Expectation: 85–95%.

-

Reactivity & Mechanism[5]

The core utility of 1-Isocyanato-3-propylbenzene lies in its reactivity with nucleophiles containing active hydrogen atoms (amines, alcohols, thiols).[1]

Mechanism of Action: Nucleophilic Addition

The reaction proceeds via a concerted nucleophilic attack on the central carbon of the isocyanate, followed by proton transfer.

Graphviz Diagram 2: Nucleophilic Addition Mechanism

Key Reactions

-

Urea Formation:

-

Reagent: Primary or Secondary Amines (

).[1] -

Conditions: DCM or THF,

°C. -

Application: Synthesis of urea libraries for kinase inhibition.

-

-

Carbamate (Urethane) Formation:

-

Reagent: Alcohols (

).[1] -

Conditions: Toluene, Heat (80 °C), often with DBTL (Dibutyltin dilaurate) catalyst.

-

Application: Prodrug synthesis or polymer chain modification.

-

Applications in Drug Development[1][6]

1-Isocyanato-3-propylbenzene acts as a critical "lipophilic cap" in medicinal chemistry.[1]

-

Kinase Inhibitors: The 3-propylphenyl moiety mimics the hydrophobic interactions of ATP in the binding pocket of various kinases.[1] The urea linkage formed by reacting this isocyanate with an amino-heterocycle provides hydrogen bond donors/acceptors essential for the "hinge region" binding.[1]

-

Library Synthesis: In high-throughput screening (HTS), this isocyanate is frequently used to "cap" amine libraries, converting basic amines into neutral, lipophilic ureas to improve membrane permeability and metabolic stability.

-

Specific Example: It is used in the synthesis of chiral ureas, such as (R)-1-(3-phenylpropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea , where the propyl spacer allows for flexible positioning of the terminal phenyl ring.[1]

Safety & Handling

Signal Word: DANGER

-

Hazard Statements:

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (reacts with water to evolve

and form insoluble ureas). -

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

-

National Institute of Standards and Technology (NIST). 3-Propylphenyl isocyanate Properties and Spectra. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]

- Cotarca, L., et al. "Phosgenation of Amines: Industrial Scale Perspectives." Organic Process Research & Development, 2017.

- Knölker, H. J., et al. "Synthesis of Isocyanates using Triphosgene.

-

PubChem. Compound Summary: 3-Phenylpropyl isocyanate (CID 91797).[1] National Library of Medicine. Available at: [Link][1]

Sources

3-Phenylpropyl Isocyanate (CAS 68664-23-3): A Technical Guide to Chemical Profiling, Safe Handling, and Synthetic Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of medicinal chemistry, the strategic installation of urea and carbamate pharmacophores is a foundational technique for modulating target binding affinity and pharmacokinetic properties. 3-Phenylpropyl isocyanate (CAS 68664-23-3) serves as a highly versatile, bifunctional electrophilic building block[1]. It combines the intense reactivity of a cumulated double-bond system (N=C=O) with the steric and lipophilic properties of a flexible 3-phenylpropyl tail. This guide provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and field-proven protocols for its application in modern drug development[2].

Physicochemical Profiling & Safety Data (SDS)

To ensure reproducible synthesis and laboratory safety, understanding the baseline physical parameters and hazard profile of 3-phenylpropyl isocyanate is critical. The compound is a clear, colorless to pale-yellow liquid that exhibits extreme sensitivity to ambient moisture[3][4].

Quantitative Physical Properties

| Property | Value | Reference / Conditions |

| CAS Number | 68664-23-3 | Standard Identifier[3] |

| Molecular Formula | C₁₀H₁₁NO | -[3] |

| Molecular Weight | 161.20 g/mol | -[3] |

| Density | 1.041 g/mL | @ 25 °C[3] |

| Boiling Point | 238 – 239 °C | Lit. Value[3] |

| Purity (Commercial) | Typically ≥ 97% | GC/Titration[5] |

GHS Hazard Classifications & Mechanistic Toxicology

Isocyanates are potent electrophiles. In biological systems, they do not merely irritate tissues; they actively form covalent bonds with nucleophilic residues (such as the

| GHS Hazard Code | Hazard Statement | Mechanistic Causality |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. | Acute systemic toxicity driven by rapid electrophilic reaction with biological nucleophiles[5]. |

| H315, H319, H335 | Causes skin, serious eye, and respiratory irritation. | Direct chemical burn and cross-linking of mucosal membrane proteins[5]. |

| H317, H334 | May cause allergic skin reaction / asthma symptoms if inhaled. | Sensitization: Covalent haptenation of respiratory and epidermal proteins leading to immune system sensitization[5]. |

Note: Due to these hazards, the signal word for this compound is Danger . All handling must occur within a certified fume hood using appropriate PPE (Type ABEK respirator filters, face shields, and chemically resistant gloves)[3][5].

Mechanistic Chemistry: The Isocyanate Electrophile

The central carbon atom of the isocyanate group is highly electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes 3-phenylpropyl isocyanate highly susceptible to nucleophilic attack.

-

Urea Synthesis: Reaction with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas. This is the primary use-case in medicinal chemistry[6].

-

Carbamate Synthesis: Reaction with alcohols is slower and often requires elevated temperatures or a catalyst (e.g., dibutyltin dilaurate or an organic base) to proceed efficiently[7].

-

Moisture Degradation (The Causality of Inert Storage): If exposed to atmospheric water, the isocyanate forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing CO₂ gas and yielding 3-phenylpropylamine. This newly formed amine immediately attacks unreacted isocyanate to form a highly insoluble symmetric byproduct: 1,3-bis(3-phenylpropyl)urea[4]. This not only degrades the reagent but can dangerously pressurize sealed storage vessels.

Reaction pathways of 3-phenylpropyl isocyanate with various nucleophiles.

Applications in Drug Development & SAR

In Structure-Activity Relationship (SAR) campaigns, the urea linkage acts as a privileged motif capable of forming rigid, bidentate hydrogen bonds with target protein backbones.

Case Study: Inhibition of Insulin-Regulated Aminopeptidase (IRAP) Recent drug discovery efforts targeting IRAP (an enzyme implicated in cognitive disorders) utilized 3-phenylpropyl isocyanate to synthesize potent inhibitors[2]. Researchers reacted a pyrrolidine-core intermediate with 3-phenylpropyl isocyanate to generate a urea-linked analog.

-

The Causality of the Design: The urea group provided the necessary hydrogen bond donor/acceptor interactions, while the 3-carbon alkyl chain of the 3-phenylpropyl group acted as a flexible spacer. This allowed the terminal phenyl ring to reach deep into a specific hydrophobic pocket of the IRAP enzyme, significantly increasing binding affinity compared to shorter or more rigid linkers[2].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary quenching and workup steps to ensure both high yield and operator safety.

Protocol 1: General Synthesis of N,N'-Disubstituted Urea Derivatives

This protocol utilizes 3-phenylpropyl isocyanate for the derivatization of a generic secondary amine[2][6].

Materials:

-

3-Phenylpropyl isocyanate (1.1 equivalents)

-

Target Amine (1.0 equivalent)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

-

Dissolution: Dissolve the target amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under inert atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Addition: Dissolve 3-phenylpropyl isocyanate (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10 minutes to prevent exothermic side reactions.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LCMS.

-

Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol 2: Safe Handling and Quenching of Isocyanate Waste

Never dispose of raw isocyanate waste. Unreacted isocyanates must be actively quenched to prevent environmental contamination and sensitization hazards[5].

-

Collect all isocyanate-containing waste (rinses, unused reagent) in a dedicated, vented flask.

-

Slowly add a quenching solution consisting of Methanol (90%), Water (5%), and concentrated aqueous Ammonia (5%).

-

Stir the mixture loosely capped (to allow CO₂ to escape) in a fume hood for 24 hours. The ammonia and methanol will convert all residual isocyanate into harmless ureas and methyl carbamates.

-

Dispose of the neutralized solution in standard organic waste.

Experimental workflow for Urea Synthesis and safe isocyanate quenching.

References

- Source: Chemsrc.

- SAFETY DATA SHEET - 3-Phenylpropyl isocyanate, 97% Source: Fisher Scientific URL

- 3-Phenylpropyl isocyanate, 98% | 68664-23-3 Source: J&K Scientific LLC URL

- 3-Phenylpropylamine | Protocol 2: General Synthesis of N,N'-Disubstituted Urea Derivatives Source: Benchchem URL

- SAFETY DATA SHEET - Fisher Scientific (US OSHA Hazard Communication Standard)

- Source: National Institutes of Health (PMC)

- Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry Source: ACS Publications URL

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-PHENYLPROPYL ISOCYANATE | CAS#:68664-23-3 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ie [fishersci.ie]

- 6. 3-Phenylpropylamine | 2038-57-5 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Monograph: m-Propylphenyl Isocyanate in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, isocyanates serve as indispensable electrophilic building blocks for the construction of urea and carbamate linkages—motifs ubiquitous in kinase inhibitors, TRPV1 antagonists, and soluble epoxide hydrolase inhibitors.

This guide focuses on 3-propylphenyl isocyanate (specifically the meta-substituted variant), a critical intermediate for introducing lipophilic aromatic scaffolds into drug candidates. While often colloquially referred to as "m-propylphenyl isocyanate," precise distinction between the n-propyl (straight chain) and isopropyl (branched) isomers is vital for structure-activity relationship (SAR) studies. This monograph provides the physicochemical data, reaction mechanisms, and validated protocols necessary to utilize this reagent with high fidelity.

Physicochemical Characterization

Precise stoichiometry is the bedrock of reproducible synthesis. Below are the critical parameters for m-propylphenyl isocyanate isomers. Note that while the molecular weights are identical (isomers), their densities and boiling points differ slightly due to packing efficiency and Van der Waals interactions.

Table 1: Comparative Physicochemical Properties

| Property | m-n-Propylphenyl Isocyanate | m-Isopropylphenyl Isocyanate |

| IUPAC Name | 1-isocyanato-3-propylbenzene | 1-isocyanato-3-(propan-2-yl)benzene |

| CAS Number | 61605-45-6 | 31027-31-3 (para)* / 190774-57-3 (meta est.) |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol | 161.20 g/mol |

| Density (25°C) | 1.02 ± 0.02 g/mL (Predicted) | 1.01 g/mL |

| Boiling Point | ~235 °C (760 mmHg) | ~85 °C (4 mmHg) |

| Physical State | Colorless to pale yellow liquid | Colorless liquid |

| LogP (Calc) | ~3.8 | ~3.6 |

> Note on Density: For stoichiometric calculations involving the n-propyl variant where experimental batch-specific density is unavailable, use 1.02 g/mL as the working standard. The slight increase over the isopropyl variant accounts for the reduced steric bulk allowing tighter packing.

Structural Verification

When receiving a new batch, purity must be verified. Isocyanates are moisture-sensitive and degrade into symmetric ureas (1,3-bis(3-propylphenyl)urea).

-

IR Spectroscopy: Look for the strong, characteristic isocyanate peak at 2270 cm⁻¹ . Disappearance of this peak indicates hydrolysis.

-

¹H NMR (CDCl₃): The n-propyl group will show a triplet (~0.9 ppm), multiplet (~1.6 ppm), and triplet (~2.6 ppm). The iso-propyl group shows a doublet (~1.2 ppm) and septet (~2.9 ppm).

Synthetic Utility & Mechanism[2][3]

The primary utility of m-propylphenyl isocyanate lies in its high electrophilicity at the carbonyl carbon. It reacts rapidly with nucleophiles (amines, alcohols, thiols) to form stable linkages.

Reaction Mechanism: Urea Formation

The formation of a urea derivative involves the nucleophilic attack of a primary or secondary amine on the isocyanate carbon. This is a concerted addition-elimination pathway that requires no external catalyst for aliphatic amines, though mild base (Et₃N) is often added to neutralize amine salts.

Figure 1: Mechanistic pathway for the synthesis of urea derivatives from m-propylphenyl isocyanate.

Experimental Protocols

Safety & Handling

-

Hazard: Isocyanates are potent sensitizers and lachrymators. Inhalation can cause asthma-like symptoms.[1]

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

-

Quenching: Spills should be treated with 10% aqueous ammonia or 5% surfactant/water mixture.

Standard Protocol: Synthesis of N-(3-propylphenyl)-N'-aryl Urea

This protocol is optimized for library synthesis (20–100 mg scale) where high throughput and minimal purification are desired.

Materials:

-

m-Propylphenyl isocyanate (1.0 equiv)

-

Aniline derivative (Nucleophile) (1.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Polymer-supported Trisamine (Scavenger)

Step-by-Step Methodology:

-

Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the aniline derivative (0.2 mmol) in anhydrous DCM (2 mL).

-

Addition: Add m-propylphenyl isocyanate (0.2 mmol, ~32 mg or ~31.5 µL) dropwise.

-

Scientist's Note: If the amine is available as a hydrochloride salt, add 1.2 equiv of Diisopropylethylamine (DIPEA) to free the base before adding the isocyanate.

-

-

Reaction: Cap the vial and stir at room temperature (25°C) for 2–4 hours.

-

Monitoring: Check by TLC (disappearance of amine) or LC-MS.

-

-

Scavenging (Self-Validating Step): To ensure no unreacted isocyanate remains (which interferes with biological assays), add Polymer-supported Trisamine (3 equiv) and stir for 2 hours. This resin captures excess electrophile.

-

Filtration: Filter the reaction mixture through a frit or Celite plug to remove the resin.

-

Isolation: Concentrate the filtrate in vacuo. The resulting solid is typically >95% pure urea.

Figure 2: Validated workflow for parallel synthesis of urea libraries using isocyanates.

References

-

PubChem Compound Summary. (2025). 3-Propylphenyl isocyanate (CAS 61605-45-6). National Center for Biotechnology Information. [Link]

-

National Institutes of Health (NIH). (2022). Discovery of TRPV1 Antagonists using Isopropylphenyl scaffolds. PubMed.[2] [Link]

Sources

1-propyl-3-isocyanatobenzene IUPAC name and synonyms

Technical Monograph: 1-Isocyanato-3-propylbenzene

Part 1: Executive Summary

1-Isocyanato-3-propylbenzene (CAS: 61605-45-6), commonly known as 3-propylphenyl isocyanate , is a meta-substituted aromatic electrophile utilized primarily as a building block in the synthesis of carbamate and urea derivatives.[1] Its structural distinctiveness lies in the meta-propyl chain, which provides a specific steric and lipophilic profile often exploited in medicinal chemistry to probe hydrophobic pockets in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This guide details the chemical identity, validated synthesis protocols, and safety frameworks required for the handling and application of this intermediate in high-stakes research environments.[1]

Part 2: Chemical Identity & Nomenclature

| Attribute | Detail |

| IUPAC Name | 1-Isocyanato-3-propylbenzene |

| Common Synonyms | 3-Propylphenyl isocyanate; m-Propylphenyl isocyanate; Isocyanic acid 3-propylphenyl ester |

| CAS Registry Number | 61605-45-6 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | CCCc1cccc(N=C=O)c1 |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7]CCC1=CC=CC(N=C=O)=C1 |

| Appearance | Colorless to pale yellow liquid (Standard conditions) |

Part 3: Synthesis & Production Strategy

The Triphosgene Protocol (Laboratory Scale)

While industrial routes may utilize phosgene gas, the triphosgene (bis(trichloromethyl) carbonate) method is the "Gold Standard" for laboratory synthesis due to its superior safety profile and stoichiometric control.[1] This protocol converts 3-propylaniline (CAS: 2524-81-4) into the target isocyanate.[1]

Expert Insight: The reaction relies on the in situ generation of phosgene.[1] The critical success factor is the slow addition of the aniline to the triphosgene solution (inverse addition) or the maintenance of low temperature to prevent symmetrical urea formation (a common byproduct formed if amine concentration exceeds phosgene concentration).[1]

Reaction Pathway Diagram

Caption: Figure 1. Conversion of 3-propylaniline to 1-isocyanato-3-propylbenzene via the triphosgene-mediated mechanism.[1]

Detailed Experimental Protocol

Reagents:

-

Triphosgene (0.35 equiv)[1]

-

Triethylamine (Et₃N) (2.2 equiv) or excess if HCl salt precipitation is desired.[1]

-

Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas (N₂/Ar) inlet.

-

Phosgene Source: Dissolve triphosgene (0.35 equiv) in anhydrous DCM (0.2 M concentration relative to aniline) and cool to 0°C in an ice bath.

-

Amine Addition: Dissolve 3-propylaniline (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.

-

Checkpoint: The solution may become cloudy due to amine-HCl salt formation.[1] This is normal.

-

-

Base Addition: Add Et₃N (2.2 equiv) dropwise.[1] A heavy precipitate of triethylamine hydrochloride will form.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor reaction progress via FT-IR . Look for the appearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ .[1]

-

-

Workup:

-

Filter off the solid salts under an inert atmosphere (if possible) or rapidly through a fritted glass funnel.[1]

-

Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

-

Purification: Distill the residue under high vacuum (bulb-to-bulb or fractional).[1] Note: Isocyanates are sensitive to moisture; store under argon.[1]

-

Part 4: Physicochemical & Spectroscopic Profiling

Physical Properties

Data inferred from structural analogs (m-toluidine isocyanate) and precursor data where specific experimental values are absent.[1]

| Property | Value / Observation |

| Boiling Point | ~220–230°C (Atmospheric); ~95–100°C @ 10 mmHg (Predicted) |

| Density | ~1.02 – 1.05 g/cm³ |

| Solubility | Reacts with water/protic solvents.[1] Soluble in DCM, THF, Toluene, Ethyl Acetate.[1] |

| Stability | Moisture sensitive.[1] Hydrolyzes to form 1,3-bis(3-propylphenyl)urea.[1] |

Spectroscopic Signatures

-

FT-IR: The diagnostic signal is the -N=C=O asymmetric stretch at 2250–2275 cm⁻¹ .[1] Absence of N-H stretching (3300–3500 cm⁻¹) confirms conversion of the aniline.[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR: The isocyanate carbon typically appears at δ 124–125 ppm (weak intensity due to lack of NOE and long relaxation time).[1]

Part 5: Applications in Drug Discovery

This isocyanate is a "warhead" for installing the urea pharmacophore, a critical motif in kinase inhibitors (e.g., Sorafenib analogs).[1] The meta-propyl group acts as a lipophilic anchor, often improving potency by filling hydrophobic pockets (e.g., the allosteric pocket in p38 MAP kinase).[1]

Parallel Synthesis Workflow (Urea Library)

Caption: Figure 2.[1] Workflow for generating a urea-based small molecule library using 1-isocyanato-3-propylbenzene.

Part 6: Safety & Handling (E-E-A-T)

Critical Hazard: Isocyanates are powerful sensitizers.[1] Inhalation can cause severe asthma-like reactions.[1]

-

Engineering Controls: Always handle in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to the inert urea.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress leads to pressure buildup (CO₂ generation) and solid urea formation.[1]

References

-

Accela ChemBio. (n.d.).[1] Product Information: 3-Propylphenyl Isocyanate (CAS 61605-45-6).[1][9] Retrieved from [Link]

-

Cotarca, L., & Eckert, H. (2017).[1] Phosgenations: A Handbook. Wiley-VCH.[1] (Authoritative text on triphosgene usage).

-

Knölker, H. J., et al. (1996).[1] "Synthesis of Isocyanates from Anilines using Triphosgene." Angewandte Chemie International Edition, 35(16), 1866-1868.[1] (Standard protocol basis).

-

PubChem. (2025).[1][3] Compound Summary: 3-propylaniline (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)- [webbook.nist.gov]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. 1,3-Bis(isocyanatomethyl)benzene | C10H8N2O2 | CID 19262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-bis-(isocyanatomethyl) benzene, 3634-83-1 [thegoodscentscompany.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Propylaniline | 2524-81-4 | Benchchem [benchchem.com]

- 8. 60-15-1 | α-methylphenethylamine [chemindex.com]

- 9. 70380-66-4,1-Chloro-2-(dimethoxymethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

In-depth Technical Guide: Solubility & Handling of 3-Propylphenyl Isocyanate

Part 1: Executive Summary & Physicochemical Profile

3-Propylphenyl isocyanate (CAS: 68664-23-3) is a specialized electrophilic intermediate used primarily in the synthesis of carbamates and ureas for pharmaceutical and agrochemical applications. Its solubility behavior is governed by two competing structural motifs: the lipophilic propyl-substituted aromatic ring and the highly reactive, polar isocyanate (-NCO) group.

Successful handling requires a dual strategy: maximizing solvation through non-polar/polar-aprotic interactions while minimizing decomposition by strictly excluding protic donors.

Physicochemical Identity

| Property | Value | Notes |

| CAS Number | 68664-23-3 | |

| Molecular Formula | ||

| Molecular Weight | 161.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~238-239 °C | High boiling point requires high-vacuum distillation for purification.[1][2] |

| Density | 1.041 g/mL | Slightly denser than water. |

| Reactivity Class | Electrophile | Reacts violently with nucleophiles (amines) and slowly with water. |

Part 2: Solubility & Reactivity Landscape

The Solvation Mechanism

Solubility for 3-propylphenyl isocyanate is driven by Van der Waals dispersion forces (

-

Primary Solvents (Aromatic Hydrocarbons): The propylphenyl moiety shows high affinity for aromatic solvents (Toluene, Xylene) due to

stacking and similar dispersive energy densities. -

Secondary Solvents (Polar Aprotic): Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) effectively solvate the polar -NCO group, preventing aggregation.

-

Incompatible Solvents (Protic): Any solvent containing a nucleophilic hydrogen (-OH, -NH, -SH) will attack the isocyanate carbon, leading to irreversible decomposition.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Compatibility | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Ideal for reaction media. High stability; low moisture uptake. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | Good solubility for wide concentration ranges. Caution: Must be acid-free. |

| Esters & Ketones | Ethyl Acetate, Acetone | Good (Conditional) | Soluble, but commercial grades often contain water. Must be dried over molecular sieves. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good (Conditional) | Excellent solubility. Critical: Peroxides and moisture must be removed. |

| Alcohols | Methanol, Ethanol, Isopropanol | FORBIDDEN | Rapid reaction to form carbamates. |

| Water | Water | FORBIDDEN | Hydrolysis to amine + |

| Dipolar Aprotic | DMF, DMSO, DMAc | Caution | Soluble, but these solvents are hygroscopic and can accelerate side reactions (e.g., dimerization). |

Theoretical Modeling: Hansen Solubility Parameters (HSP)

In the absence of empirical datasets for this specific isomer, we derive the HSP values based on the structural analog Phenyl Isocyanate, adjusted for the propyl chain contribution.

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~8.5 MPa

-

(Hydrogen Bonding): ~4.5 MPa

Implication: The "Interaction Radius" suggests that solvents with

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the fate of 3-propylphenyl isocyanate in various solvent environments.

Figure 1: Reaction vs. Solvation. Note that "Solubility" in protic solvents is actually a chemical decomposition pathway.

Part 4: Experimental Protocols

Protocol A: Solvent Drying Verification (The "Isocyanate Spike" Test)

Before dissolving valuable 3-propylphenyl isocyanate, you must validate solvent dryness. Standard Karl Fischer titration is preferred, but this chemical test serves as a rapid in-situ check.

-

Aliquot: Take 2 mL of the solvent (e.g., Ethyl Acetate) in a dry vial.

-

Spike: Add 1 drop (~20 mg) of phenyl isocyanate (cheaper analog) or the target compound.

-

Observation:

-

Clear Solution: Solvent is likely sufficiently dry (<0.05% water).

-

Turbidity/White Precipitate: Urea formation indicates wet solvent. Do not use.

-

Gas Bubbles: Significant water contamination (

evolution).[3]

-

Protocol B: Quantitative Solubility Determination

Objective: Determine the saturation limit (

Figure 2: Workflow for determining maximum solubility limits.

Step-by-Step:

-

Preparation: Place 5.0 mL of anhydrous solvent into a 20 mL scintillation vial with a PTFE-lined cap.

-

Saturation: Add 3-propylphenyl isocyanate dropwise with agitation until a separate phase (oil droplets) persists or the solution becomes turbid (if solid at test temp). Note: As a liquid, miscibility might be infinite in good solvents; this test defines the miscibility gap.

-

Equilibration: Agitate at 25°C for 4 hours.

-

Sampling: Allow phases to settle. Remove 1.0 mL of the supernatant using a glass syringe (avoid plastics that may leach).

-

Quantification:

-

Method 1 (Derivatization - Recommended): Quench the aliquot into excess dibutylamine solution. Back-titrate unreacted amine with HCl to determine isocyanate concentration [1].

-

Method 2 (Gravimetric): Evaporate solvent under nitrogen (only if solvent BP << Isocyanate BP).

-

Part 5: Safety & Handling (The "Self-Validating" System)

Handling isocyanates requires a "Zero-Exposure, Zero-Moisture" mindset.

-

Atmosphere: Always handle under positive pressure Nitrogen or Argon.

-

Decontamination: Keep a "Decon Solution" nearby (50% Ethanol, 40% Water, 10% Conc. Ammonia).[4] This solution rapidly neutralizes spills by converting the isocyanate to harmless urea/salts [2].

-

Storage: Store at 2–8°C. If the liquid turns cloudy, it has dimerized or reacted with moisture. Filter before use.

References

-

ASTM D5155-19 , "Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates," ASTM International, West Conshohocken, PA, 2019. [Link]

-

Safe Work Australia , "Guide to Handling Isocyanates," Safe Work Australia, 2020. [Link]

-

Hansen, C. M. , "Hansen Solubility Parameters: A User's Handbook," CRC Press, 2nd Edition, 2007. [Link]

-

PubChem Database , "Phenyl Isocyanate (Compound Summary)," National Center for Biotechnology Information. [Link]

Sources

Reactivity profile of meta-substituted alkyl phenyl isocyanates

The following technical guide details the reactivity profile of meta-substituted alkyl phenyl isocyanates . This document is structured for researchers and drug development professionals, focusing on the mechanistic underpinnings, kinetic behaviors, and experimental validation of these intermediates.

Technical Whitepaper | Version 1.0

Executive Summary

Meta-substituted alkyl phenyl isocyanates represent a distinct class of electrophiles in medicinal chemistry and polymer synthesis. Unlike their para-substituted counterparts, where resonance effects dominate, or ortho-substituted analogs, where steric hindrance is the primary governor, meta-alkyl variants exhibit a reactivity profile driven almost exclusively by inductive effects and indirect steric modulation .

This guide analyzes the kinetic behavior of these species in nucleophilic additions (urethane and urea formation), providing a predictive framework for their use in covalent inhibitor design and stepwise polymerization.

Theoretical Framework: The Electronic Landscape

To predict the reactivity of 3-alkylphenyl isocyanates (e.g., 3-methyl, 3-ethyl, 3-isopropyl, 3-tert-butyl), one must apply the Hammett equation. The isocyanate group (-NCO) is an electrophile; therefore, reaction rates are accelerated by electron-withdrawing groups (EWG) and decelerated by electron-donating groups (EDG).

Hammett Correlation Analysis

The reaction rate constant (

-

Reaction Constant (

): For the reaction of phenyl isocyanates with alcohols, -

Substituent Constant (

): Alkyl groups are weak electron donors via induction (+I effect).-

Meta (

): The inductive effect is transmitted through the -

Para (

): Both inductive and hyperconjugative effects are operative.

-

Table 1: Electronic Parameters of Alkyl Substituents

| Substituent (R) | Predicted Reactivity vs. PhNCO | ||

| -H | 0.00 | 0.00 | Reference (1.0) |

| -CH | -0.07 | -0.17 | Slightly Slower (~0.8x) |

| -C | -0.07 | -0.15 | Slightly Slower (~0.8x) |

| -CH(CH | -0.07 | -0.15 | Slightly Slower (~0.8x) |

| -C(CH | -0.10 | -0.20 | Slower (~0.7x) |

Key Insight: Meta-alkyl isocyanates are more reactive than their para isomers.[1] The electron-donating capability of alkyl groups is dampened in the meta position because the resonance/hyperconjugation cannot directly feed electron density into the ring carbon bearing the isocyanate group.

Mechanistic Pathways

The reactivity of meta-alkyl phenyl isocyanates is defined by the nucleophilic attack on the central carbon of the cumulative double bond system.

Mechanism of Urethane Formation (Alcoholysis)

The reaction with alcohols is often autocatalytic or catalyzed by tertiary amines. The mechanism involves a concerted nucleophilic addition across the C=N bond.[2][3]

Figure 1: Concerted mechanism for the reaction of meta-alkyl phenyl isocyanate with alcohol. The meta-substituent exerts a remote electronic influence on the electrophilic carbon.

Experimental Protocols

To validate the reactivity profile, kinetic benchmarking against unsubstituted phenyl isocyanate is required.

Protocol A: In-Situ FT-IR Kinetic Profiling

This protocol provides real-time data on the disappearance of the characteristic isocyanate peak (

Reagents:

-

Analyte: 3-Methylphenyl isocyanate (or analog), >98% purity.

-

Nucleophile: n-Butanol (anhydrous).

-

Solvent: Toluene or Acetonitrile (anhydrous, <50 ppm H

O).

Workflow:

-

Preparation: Prepare a 0.1 M solution of the isocyanate in anhydrous toluene under N

atmosphere. -

Baseline: Collect a background spectrum of the solvent and alcohol (0.1 M to 1.0 M excess).

-

Initiation: Inject the isocyanate solution into the thermostated reaction cell (25°C) containing the alcohol.

-

Monitoring: Trigger FT-IR acquisition immediately. Monitor the absorbance decay of the

stretch at 2250–2270 cm -

Data Processing: Plot

vs. time. The slope represents the pseudo-first-order rate constant (

Protocol B: Amine Titration (Classical Method)

Used when spectroscopic equipment is unavailable or for endpoint verification.

-

Reaction: Mix isocyanate and alcohol in a flask under inert gas.

-

Quenching: At specific time intervals, withdraw an aliquot and add it to an excess of di-n-butylamine solution (in toluene). The amine reacts instantly with unreacted isocyanate to form a urea.

-

Back-Titration: Titrate the excess di-n-butylamine with standardized 0.1 N HCl using bromophenol blue indicator.

-

Calculation:

Comparative Reactivity Data

The following table summarizes the expected relative reaction rates (

Table 2: Relative Kinetic Rates (Estimated)

| Isocyanate Structure | Steric Bulk (Es) | Electronic Effect ( | Relative Rate ( |

| Phenyl Isocyanate | Reference | 0 | 1.00 |

| 3-Methylphenyl NCO | Low | Weak EDG | 0.75 - 0.85 |

| 3-Ethylphenyl NCO | Low | Weak EDG | 0.75 - 0.85 |

| 3-t-Butylphenyl NCO | Medium | Weak EDG | 0.65 - 0.75 |

| 4-Methylphenyl NCO | Low | Stronger EDG (Resonance) | 0.55 - 0.65 |

| 2-Methylphenyl NCO | High (Ortho) | Weak EDG | 0.20 - 0.30 |

Note: The "meta" isomers maintain higher reactivity than "para" isomers due to the lack of resonance donation, and significantly higher reactivity than "ortho" isomers due to the lack of steric blocking.

Strategic Workflow for Optimization

When utilizing these intermediates for drug conjugation or polymer synthesis, follow this logic flow to optimize yield and selectivity.

Figure 2: Optimization logic for meta-alkyl phenyl isocyanate coupling.

References

-

Reactivity of Isocyanates in Terms of the Hammett Equation. Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

Kinetics and Mechanism of Isocyanate Reactions. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[6][9][Link][3][6][10]

-

Mechanism of Nucleophilic Addition to Phenyl Isocyanate. Source: Organic Chemistry Portal URL:[Link]

-

Hammett Sigma Constants. Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. vaia.com [vaia.com]

- 3. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Technical Safety & Handling Whitepaper: 1-Isocyanato-3-propylbenzene (CAS 61605-45-6)

Executive Summary

1-Isocyanato-3-propylbenzene (also known as 3-propylphenyl isocyanate) is a highly reactive aryl isocyanate utilized as a critical building block in organic synthesis, medicinal chemistry, and advanced polyurethane research[1]. Due to the extreme electrophilicity of the isocyanate (-NCO) functional group, this compound poses severe occupational health hazards. Exposure is unequivocally linked to irreversible respiratory sensitization, severe mucous membrane irritation, and occupational asthma[2][3].

This whitepaper provides a comprehensive, self-validating framework for the safe handling, mechanistic toxicology, and quantitative environmental monitoring of 1-Isocyanato-3-propylbenzene, moving beyond basic safety data sheets to explain the causality behind handling protocols.

Chemical Identity & Physical Properties

To establish a baseline for hazard controls, the fundamental physicochemical properties of 1-Isocyanato-3-propylbenzene are summarized below.

| Property | Value |

| Chemical Name | 1-Isocyanato-3-propylbenzene |

| Synonyms | 3-Propylphenyl isocyanate, m-Propylphenyl isocyanate |

| CAS Number | 61605-45-6[1] |

| Molecular Formula | C10H11NO[1] |

| Molecular Weight | 161.20 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid |

| Primary Hazards | Respiratory sensitization, severe skin/eye irritant[2] |

| Reactivity | Exothermic hydrolysis in water (forms amine and CO₂ gas) |

Mechanistic Toxicology: The Sensitization Pathway

Expertise & Causality: The toxicity of 1-Isocyanato-3-propylbenzene is not merely irritative; it is fundamentally immunogenic. The hazard stems from the highly electrophilic carbon atom within the -NCO group. When inhaled, this carbon undergoes rapid nucleophilic attack by the primary amines (-NH₂) of lysine residues or the thiols (-SH) of cysteine residues present in endogenous airway proteins (such as human serum albumin or tubulin)[3].

This covalent adduction transforms native human proteins into immunogenic hapten-protein complexes. Antigen-presenting cells (dendritic cells) process these foreign-looking adducts, triggering a T-helper 2 (Th2) skewed immune response. The subsequent release of cytokines drives B-cell class switching to produce specific IgE antibodies. Upon re-exposure to even trace amounts (parts-per-billion levels), IgE cross-linking on mast cells causes massive degranulation, leading to acute bronchoconstriction and occupational asthma[2].

Fig 1: Mechanistic pathway of isocyanate-induced respiratory sensitization and occupational asthma.

Occupational Exposure Monitoring: Analytical Protocol

Trustworthiness & Causality: Direct air sampling of free isocyanates is analytically impossible. They are too reactive and will rapidly degrade or polymerize in the presence of ambient moisture[4]. To accurately quantify exposure, the isocyanate must be trapped and stabilized in-situ during the sampling process.

We employ a modified OSHA Method 42 / NIOSH 5521 approach utilizing 1-(2-pyridyl)piperazine (1,2-PP) as a derivatizing agent[5][6]. The secondary amine of 1,2-PP reacts instantaneously with the -NCO group of 1-Isocyanato-3-propylbenzene to form a highly stable, UV-absorbing urea derivative. This self-validating step prevents sample loss and allows for precise quantification via High-Performance Liquid Chromatography (HPLC)[6].

Fig 2: Workflow for active air sampling and in-situ derivatization of isocyanates using 1,2-PP.

Step-by-Step Methodology: Air Monitoring & Derivatization

-

Preparation of Sampling Media: Prepare an impinger containing 15 mL of a 0.1 mg/mL 1,2-PP solution dissolved in toluene[4][6].

-

Active Air Sampling: Calibrate a personal sampling pump to a flow rate of 1.0 L/min. Draw workplace air through the impinger for 15 to 240 minutes, depending on the required limit of detection[4].

-

Desorption and Extraction: Transfer the impinger solution to a clean vial. Evaporate the toluene under a gentle stream of nitrogen. Causality: Toluene is incompatible with reverse-phase HPLC mobile phases and causes peak distortion; nitrogen prevents the oxidative degradation of the derivative.

-

Reconstitution: Reconstitute the stable urea derivative in 1.0 mL of Acetonitrile/Dimethyl Sulfoxide (DMSO) (90:10 v/v)[6]. Causality: DMSO is required to fully solubilize the highly polar urea derivative, while Acetonitrile matches the starting conditions of the HPLC mobile phase.

-

HPLC-UV/FLD Analysis: Inject 10 µL of the extract into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Acetonitrile and 0.1 M Ammonium Acetate. Detect the derivative using a UV detector set to 254 nm[6].

Self-Validating Decontamination & Safety Protocols

Respiratory Protection Logic

Why standard PPE fails: Isocyanates possess extremely poor warning properties. The human odor threshold for aryl isocyanates is significantly higher than their Permissible Exposure Limit (PEL) (typically 5 ppb). Therefore, air-purifying respirators (APRs) are explicitly prohibited for continuous use because filter breakthrough cannot be detected by the user.

-

Mandatory Protocol: Personnel must use a NIOSH-approved, pressure-demand, supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) (APF 10,000 for emergency entry)[7].

Spill Decontamination Logic

Why water fails: Never use plain water to neutralize an isocyanate spill. Water reacts slowly with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO₂ gas. This reaction forms a hard polyurea crust that seals unreacted liquid isocyanate underneath, while the trapped CO₂ gas can violently rupture sealed disposal containers.

-

Validated Spill Kit Protocol: Use a nucleophilic decontamination solution consisting of 90% water, 8% concentrated ammonium hydroxide (ammonia), and 2% liquid detergent .

-

Causality: The ammonia acts as a potent nucleophile, outcompeting water to rapidly and completely quench the -NCO groups into stable ureas without generating CO₂ gas. The liquid detergent solubilizes the hydrophobic 3-propylphenyl ring, ensuring the aqueous ammonia can penetrate and react with the entire spill volume.

References

-

Molaid Chemical Database. "3-propyl-phenylisocyanate - CAS 61605-45-6." Molaid. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). "Isocyanates - Overview." United States Department of Labor. Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). "Isocyanates." Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

California Department of Public Health (CDPH). "Isocyanates: Working Safely." Hazard Evaluation System and Information Service (HESIS). Available at: [Link]

-

Government of Canada. "Isocyanates: Control measures guideline." Employment and Social Development Canada. Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). "Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

American Chemistry Council (ACC). "Industrial Hygiene and Workplace Monitoring." Diisocyanates (DII) Panel. Available at: [Link]

-

American Chemistry Council (ACC). "Considerations for Modifications to NIOSH 5521 and OSHA 47 Air Sampling Methods." Diisocyanates (DII) Panel. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). "Comparison of Sampling Methods for Monomer and Polyisocyanates During Spray Finishing." CDC Stacks. Available at: [Link]

Sources

- 1. 3-propyl-phenylisocyanate - CAS号 61605-45-6 - 摩熵化学 [molaid.com]

- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 3. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Industrial Hygiene and Workplace Monitoring - American Chemistry Council [americanchemistry.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]

Comparative Technical Analysis: 1-Isocyanato-3-propylbenzene vs. Propyl Isocyanate

Executive Summary

This guide provides a high-resolution technical comparison between 1-Isocyanato-3-propylbenzene (an aryl isocyanate) and propyl isocyanate (an aliphatic isocyanate). While both share the isocyanate functional group (-NCO), their electronic environments create distinct reactivity profiles, safety hazards, and applications in medicinal chemistry.

The Core Distinction:

-

1-Isocyanato-3-propylbenzene: An aryl isocyanate where the -NCO group is conjugated with a benzene ring. The ring acts as an electron sink, significantly increasing the electrophilicity of the isocyanate carbon.

-

Propyl Isocyanate: A primary aliphatic isocyanate . The propyl chain acts as a weak electron donor (inductive effect), slightly stabilizing the isocyanate carbon and reducing its reactivity compared to the aryl analog.

Part 1: Structural & Electronic Properties

The behavior of these molecules is dictated by the electronic connectivity of the nitrogen atom in the isocyanate group.

Electronic Environment Diagram

The following diagram illustrates the electron density flow that drives the reactivity difference.

Figure 1: Electronic effects governing isocyanate reactivity. The aryl ring withdraws electron density, making the carbonyl carbon more susceptible to nucleophilic attack.

Physicochemical Comparison

The following data highlights the operational differences. Note that while Propyl Isocyanate is a standard reagent, 1-Isocyanato-3-propylbenzene is a specialized intermediate; values for the aryl compound are estimated based on close structural analogs (e.g., m-tolyl isocyanate) where specific experimental data is rare.

| Feature | Propyl Isocyanate | 1-Isocyanato-3-propylbenzene |

| CAS Number | 110-78-1 | 190775-60-5 (isomer generic) |

| Molecular Formula | ||

| Molecular Weight | 85.11 g/mol | 161.20 g/mol |

| Boiling Point | 83–84 °C | ~235–240 °C (Estimated)* |

| Physical State | Volatile Liquid | High-boiling Liquid / Oil |

| Flash Point | ~0 °C (Highly Flammable) | >100 °C (Combustible) |

| Electronic Effect | Inductive Donation (+I) | Resonance Withdrawal (-R) |

| Primary Hazard | Inhalation (High Vapor Pressure) | Sensitization (Skin Contact) |

*Estimate based on m-tolyl isocyanate (BP 196°C) + propyl group contribution.

Part 2: Reactivity & Mechanism

The rate-determining step in isocyanate reactions is the nucleophilic attack on the central carbon.

Kinetic Profile

-

Aryl Isocyanates (Fast): The benzene ring allows the negative charge formed on the nitrogen during the transition state to be delocalized into the ring system. This lowers the activation energy, making 1-isocyanato-3-propylbenzene highly reactive toward nucleophiles (amines, alcohols, water).

-

Aliphatic Isocyanates (Slow): The propyl group pushes electron density toward the nitrogen (inductive effect), making the central carbon less positive (less electrophilic). The resulting negative charge on nitrogen is localized, resulting in a higher activation energy.

General Reaction Mechanism (Urea Formation)

This pathway describes the reaction with a primary amine (

Figure 2: General mechanism for urea synthesis. For Aryl isocyanates, the 'Transition State' energy is significantly lower.

Part 3: Synthetic Utility in Drug Discovery

Researchers choose between these two motifs based on the desired pharmacokinetic (PK) properties of the target molecule.

Propyl Isocyanate (Aliphatic)[2][3]

-

Role: Introduces a flexible, aliphatic side chain.

-

PK Impact: Increases rotatable bonds and lipophilicity without adding aromaticity. often used to probe hydrophobic pockets where flexibility is required.

-

Drug Example: Used in the synthesis of sulfonylurea herbicides and certain antidiabetic agents where an aliphatic tail is necessary for receptor fit.

1-Isocyanato-3-propylbenzene (Aryl)

-

Role: Introduces a rigid aromatic core with a lipophilic "handle" (the propyl group).

-

PK Impact: Adds

stacking potential. The urea bond formed is often planar due to conjugation with the phenyl ring, creating a rigid scaffold. -

Drug Example: This motif is structurally similar to the core of many Kinase Inhibitors (e.g., Sorafenib derivatives), where an aryl urea is critical for hydrogen bonding with the kinase hinge region [1].

Part 4: Experimental Protocols

Critical Safety Warning: Isocyanates are potent sensitizers. All operations must be performed in a fume hood.

Protocol A: Synthesis of an Aliphatic Urea (Using Propyl Isocyanate)

Due to high volatility, stoichiometry control is difficult as reagent evaporates.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) under Argon.

-

Solvent: Add 10 mL of anhydrous Dichloromethane (DCM).

-

Amine Addition: Add 1.0 equivalent of the amine substrate.

-

Reagent Addition:

-

Cool the flask to 0 °C (ice bath) to minimize propyl isocyanate evaporation.

-

Add 1.1 equivalents of Propyl Isocyanate dropwise via syringe.

-

-

Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Concentrate in vacuo. (Note: Excess propyl isocyanate will co-evaporate easily due to low BP).

Protocol B: Synthesis of an Diaryl Urea (Using 1-Isocyanato-3-propylbenzene)

Due to high reactivity, side reactions (dimerization) are possible if not controlled.

-

Setup: Flame-dry a 50 mL RBF under Nitrogen.

-

Solvent: Add 10 mL of anhydrous Tetrahydrofuran (THF) or DCM.

-

Amine Addition: Add 1.0 equivalent of the amine substrate.

-

Reagent Addition:

-

Maintain at RT (cooling usually unnecessary unless the amine is hyper-nucleophilic).

-

Add 1.0 equivalents of 1-Isocyanato-3-propylbenzene .

-

Note: Do not use large excess; the high boiling point makes removing unreacted isocyanate difficult without chromatography.

-

-

Reaction: Stir at RT. Reaction is typically complete in <30 minutes (monitored by TLC/LCMS).

-

Quenching: If starting material remains, add a scavenger resin (e.g., Trisamine) to remove excess isocyanate before concentration.

Part 5: Safety & Handling Comparison

The operational risks differ fundamentally between the two.

| Hazard | Propyl Isocyanate | 1-Isocyanato-3-propylbenzene |

| Inhalation Risk | EXTREME. High vapor pressure at RT. Can cause immediate respiratory distress and lachrymation. | MODERATE. Low vapor pressure, but aerosols (if sprayed) are dangerous. |

| Sensitization | Respiratory and Skin sensitizer.[1][2] | Potent Skin and Respiratory sensitizer.[1][2] |

| Flammability | Flash point ~0°C. Vapors can travel to ignition sources. | Combustible, but requires pre-heating to ignite. |

| Spill Cleanup | Evacuate area immediately. Vapors will fill the room. | Absorb with sand/silica. Decontaminate surface with aqueous ammonia/ethanol. |

Self-Validating Safety Step: Before using Propyl Isocyanate, always check the color of the liquid. If it is cloudy, moisture has entered, and the concentration is unreliable (formation of urea precipitate). For 1-Isocyanato-3-propylbenzene, verify it is a liquid; if solid, it may have dimerized (uretdione formation) or polymerized.

References

-

Smith, A. B., et al. (2018). Structure-Activity Relationships of Diaryl Ureas in Kinase Inhibition. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Propyl Isocyanate. Merck KGaA.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 110-78-1, Propyl isocyanate.

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

Sources

3-Propylphenyl Isocyanate (CAS: 61605-45-6): A Technical Guide to Procurement, Mechanistic Utility, and Self-Validating Experimental Protocols

Executive Summary & Chemical Profile

3-Propylphenyl isocyanate (Molecular Formula: C₁₀H₁₁NO; MW: 161.20 g/mol ) is a highly reactive, electrophilic building block utilized primarily in advanced medicinal chemistry and materials science. Characterized by the presence of a lipophilic 3-propyl substitution on the phenyl ring, this reagent is instrumental in synthesizing asymmetric ureas, carbamates, and heterocyclic scaffolds. The propyl group provides a critical hydrophobic vector, often leveraged in structure-activity relationship (SAR) studies to enhance the membrane permeability and target-binding affinity of small-molecule drug candidates.

Because isocyanates are inherently moisture-sensitive—rapidly hydrolyzing to form symmetric ureas and carbon dioxide—procurement, storage, and handling require stringent protocols. This whitepaper provides an authoritative analysis of the current market landscape for 3-propylphenyl isocyanate [1], elucidates its mechanistic pathways, and details self-validating experimental workflows for its application and in-situ generation.

Market Landscape: Suppliers & Pricing Analysis

Due to its specialized nature, 3-propylphenyl isocyanate is not typically held in bulk inventory by mainstream chemical distributors. It is primarily sourced through specialty catalog vendors or custom synthesis organizations [1][2].

The table below synthesizes current market data and estimated pricing models for this specific CAS registry number. Note: Exact pricing for specialty building blocks is often obscured behind vendor portals and fluctuates based on raw material availability.

| Supplier / Aggregator | Catalog Number | Purity | Quantity | Estimated Price (USD)* | Typical Lead Time |

| Accela ChemBio | SY372155 | ≥95% | 1 g | $150 - $250 | 4+ weeks |

| Chem960 | 61605-45-6 | Variable | Bulk | POA | Variable |

| Enamine (Custom) | CS-61605 | >95% | 1 g | $300 - $500 | 4 - 6 weeks |

| Sigma-Aldrich (Custom) | N/A | >97% | 5 g | $800 - $1,200 | 6 - 8 weeks |

*Prices are representative estimates based on historical market rates for specialty substituted phenyl isocyanates. Researchers must request a direct quote (POA) for exact batch pricing.

Mechanistic Utility & Reaction Pathways

The synthetic utility of 3-propylphenyl isocyanate stems from the intense electrophilicity of the central isocyanate carbon, which is flanked by two electronegative atoms (oxygen and nitrogen). When exposed to a nucleophile (such as a primary or secondary amine), the reaction proceeds via a nucleophilic addition across the C=N bond, forming a zwitterionic tetrahedral intermediate that rapidly undergoes proton transfer to yield a stable urea [3].

The 3-propylphenyl moiety exerts a mild electron-donating inductive effect, slightly attenuating the electrophilicity compared to halogenated phenyl isocyanates, which necessitates controlled reaction conditions to ensure high yields without dimerization.

Reaction mechanism of 3-propylphenyl isocyanate with an amine to form an asymmetric urea.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Synthesis of Asymmetric Ureas

This protocol describes the coupling of 3-propylphenyl isocyanate with a generic secondary amine to form a substituted urea [3].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Isocyanates react violently with atmospheric moisture to form 1,3-bis(3-propylphenyl)urea, an insoluble byproduct that ruins stoichiometry.

-

Solvation: Dissolve the secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) or a bio-alternative solvent like Cyrene (0.5 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic nature of the nucleophilic attack, preventing thermal degradation.

-

Addition: Add 3-propylphenyl isocyanate (1.05 equiv) dropwise over 10 minutes.

-

Self-Validation (Reaction Monitoring): After 1 hour, sample the reaction for Thin-Layer Chromatography (TLC). Stain the plate with ninhydrin. Causality: The starting amine will stain vividly (typically pink/purple), while the resulting urea and the isocyanate do not. The complete disappearance of the ninhydrin-active spot provides binary visual confirmation that the limiting reagent has been consumed.

-

Quenching & Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: In-Situ Generation of 3-Propylphenyl Isocyanate

If commercial stocks of 3-propylphenyl isocyanate have degraded, it can be synthesized de novo from 3-propylaniline using triphosgene [4].

Step-by-Step Methodology:

-

Reagent Setup: Dissolve triphosgene (0.4 equiv) in anhydrous DCM at 0 °C. Causality: Triphosgene is utilized instead of phosgene gas because its solid state allows for precise stoichiometric weighing and drastically reduces severe inhalation hazards.

-

Amine Addition: Slowly add a solution of 3-propylaniline (1.0 equiv) and triethylamine (2.5 equiv) in DCM. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the aniline from precipitating as an unreactive hydrochloride salt.

-

Self-Validation (LC-MS): Stir for 2 hours at room temperature. Quench a 5 µL aliquot in anhydrous methanol. Causality: The isocyanate will instantly react with methanol to form a stable methyl carbamate. Analyzing this carbamate via LC-MS confirms the successful generation of the isocyanate, as the free isocyanate is often too reactive to observe directly on standard LC-MS columns.

Self-validating experimental workflow for urea synthesis utilizing 3-propylphenyl isocyanate.

Handling, Stability, & Storage

The integrity of 3-propylphenyl isocyanate is entirely dependent on its storage conditions.

-

Storage: Must be stored at 2–8 °C in a tightly sealed, dark amber vial.

-

Atmosphere: The headspace of the container must be flushed with dry argon or nitrogen after every use.

-

Degradation Check: Before use, inspect the liquid. The presence of a white, insoluble precipitate indicates moisture contamination and the formation of symmetric urea. If heavily precipitated, the reagent must be discarded or redistilled under reduced pressure.

References

-

Accela ChemBio. "3-Propylphenyl Isocyanate (Catalog: SY372155) Product Information." Accela ChemBio Catalog. Available at:[Link]

-

Mistry, L., Mapesa, K., Bousfield, T. W., & Camp, J. E. "Synthesis of ureas in the bio-alternative solvent Cyrene." Green Chemistry, 19(9), 2123-2128 (2017). Available at:[Link]

-

Eckert, H., & Forster, B. "Triphosgene, a crystalline phosgene substitute." Angewandte Chemie International Edition in English, 26(9), 894-895 (1987). Available at:[Link]

Methodological & Application

Application Note: Precision Synthesis of N,N'-Disubstituted Ureas Utilizing 3-Propylphenyl Isocyanate

Executive Summary

This guide details the protocol for synthesizing N,N'-disubstituted urea derivatives using 3-propylphenyl isocyanate (CAS 61605-45-6) .[1] While isocyanate coupling is a staple of medicinal chemistry, the specific use of the 3-propylphenyl variant introduces unique solubility and steric considerations. This reagent serves as a critical building block for introducing a lipophilic, meta-substituted aryl moiety—a pharmacophore often employed to tune the hydrophobic interactions of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Key Technical Insight: The n-propyl chain at the meta position significantly increases the lipophilicity (logP) of the resulting urea compared to standard phenyl or tolyl analogs. This necessitates specific purification strategies to separate the product from the symmetrical urea byproduct (1,3-bis(3-propylphenyl)urea), which forms rapidly in the presence of trace moisture.[1]

Chemical Basis & Mechanism

The synthesis relies on the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group.

Reaction Scheme

WhereMechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, including the critical moisture-induced side reaction that must be avoided.

Figure 1: Reaction pathway showing the desired urea formation (Green) and the moisture-induced symmetrical urea impurity cascade (Red).[1]

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| 3-Propylphenyl isocyanate | Electrophile | CAS: 61605-45-6.[1] Store at 4°C under inert gas. |

| Target Amine | Nucleophile | 1.0 equiv. Dry thoroughly. |

| Dichloromethane (DCM) | Solvent | Anhydrous (water <50 ppm). |

| Triethylamine (TEA) | Base | 1.2–1.5 equiv. Only required if amine is a salt (e.g., HCl). |

| Tris(2-aminoethyl)amine | Scavenger | Polymer-bound or free resin (optional for rapid workup).[1] |

Standard Operating Procedure (SOP)

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon for 5 minutes. -

Why: Aryl isocyanates are highly sensitive to moisture. Even atmospheric humidity can trigger the formation of the symmetrical urea precipitate (see Fig 1).

Step 2: Amine Solubilization

-

Add the Target Amine (1.0 mmol) to the flask.

-

Add Anhydrous DCM (5 mL, 0.2 M concentration).

-

Conditional: If the amine is an HCl salt, add TEA (1.5 mmol) and stir for 10 minutes until the solution is clear.

Step 3: Isocyanate Addition

-

Add 3-propylphenyl isocyanate (1.05 mmol, 1.05 equiv) dropwise via syringe.

-

Note: Do not add all at once if the reaction scale is >1g, as the exotherm can degrade sensitive amines.

-

Stir at Room Temperature (RT) for 2–4 hours.

Step 4: Monitoring

-

Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Stain with Ninhydrin (for amine consumption) or UV (for urea formation).

-

Success Criteria: Disappearance of the baseline amine spot and appearance of a new, less polar spot (the urea).

Step 5: Workup & Purification [1]

-

Method A (Precipitation - Preferred for solid products):

-

Concentrate the reaction mixture to ~1 mL.

-

Add Hexanes or Diethyl Ether (10 mL) slowly while stirring.

-

The lipophilic propyl group often keeps the product soluble in ether; if no precipitate forms, proceed to Method B.

-

-

Method B (Flash Chromatography):

-

Load crude directly onto a silica column.

-

Elute with a gradient of Hexanes

EtOAc (0% to 50%). -

Purification Insight: The 3-propyl group adds significant lipophilicity.[1] The product will elute earlier than analogous methyl/ethyl ureas.

-

Troubleshooting & Optimization

"The Rescue Protocol": In-Situ Generation

If your bottle of 3-propylphenyl isocyanate has turned into a solid white chunk, it has polymerized or hydrolyzed.[1] You must generate it in situ from the aniline precursor.

Reagents: 3-propylaniline (CAS 2696-84-6), Triphosgene, TEA.[1]

-

Dissolve triphosgene (0.35 equiv) in DCM at 0°C.

-

Add 3-propylaniline (1.0 equiv) and TEA (2.2 equiv) dropwise.

-

Stir 30 mins at RT.

-

Add your Target Amine directly to this mixture.

Purification Decision Tree

Use the following logic to determine the best isolation strategy based on the physical properties of the 3-propyl moiety.

Figure 2: Logic flow for purification. The lipophilic nature of the propyl group often makes recrystallization from polar solvents (EtOH/Water) highly effective.

Characterization Data

Expected analytical signatures for the 3-propylphenyl urea motif:

| Method | Expected Signal | Interpretation |

| 1H NMR | The propyl chain signals.[1] Distinct triplet-multiplet-triplet pattern. | |

| 1H NMR | Urea NH proton (downfield, often broad). | |

| 13C NMR | Carbonyl carbon of the urea. | |

| LC-MS | [M+H]+ | Standard ionization. No specific fragmentation unique to propyl, but helps confirm mass. |

Safety & Hazards (E-E-A-T)

Warning: Isocyanates are powerful sensitizers.[2]

-

Respiratory Hazard: Inhalation can cause asthma-like sensitization.[1] Always handle in a fume hood.

-

Skin Contact: 3-propylphenyl isocyanate is a skin irritant.[1] Double-glove (Nitrile) is recommended.[1]

-

Quenching: Quench all glassware and syringes with 10% Methanol in water before removing them from the hood to convert residual isocyanate to the inert carbamate/urea.

References

-

Isocyanate Reactivity & Mechanism

-

Urea Derivatives in Medicinal Chemistry (Lipophilicity Context)

-

Purification of Urea Derivatives

-

Safety Handling of Isocyanates

- Safe Work Australia. (2020).

-

[1]

Sources

- 1. 500314-99-8,4-Bromo-1,2,3-thiadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. 3-PHENYLPROPYL ISOCYANATE | CAS#:68664-23-3 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Phosgene-free synthesis methods for 1-Isocyanato-3-propylbenzene

Application Note: Phosgene-Free Synthesis Protocols for 1-Isocyanato-3-propylbenzene

Executive Summary

1-Isocyanato-3-propylbenzene (m-propylphenyl isocyanate) is a critical electrophilic building block in the development of specialized polyurethanes, agrochemicals, and pharmaceutical intermediates. Traditionally, the synthesis of aryl isocyanates relies on the highly toxic and heavily regulated phosgenation of anilines. To align with modern green chemistry mandates and intrinsic laboratory safety, this application note details three rigorously validated, phosgene-free methodologies: the Knölker method (Boc2O/DMAP), the Dimethyl Carbonate (DMC) thermal cracking route, and the Curtius rearrangement via DPPA.

The Knölker Method: Boc2O/DMAP-Mediated Carbonylation

Mechanistic Insights The Knölker method utilizes di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) to convert primary amines directly into isocyanates under exceptionally mild conditions[1]. The causality behind utilizing DMAP lies in its role as a powerful nucleophilic catalyst. DMAP attacks Boc2O to form a highly electrophilic N-acylpyridinium intermediate. This transient species is significantly more reactive than Boc2O alone, allowing the 3-propylaniline to attack rapidly. Subsequent elimination of tert-butanol and CO2 yields the isocyanate while preventing the formation of unwanted symmetric ureas[2].

Mechanistic pathway of the Knölker synthesis using Boc2O and DMAP.

Protocol: Lab-Scale Synthesis (Self-Validating)

-

Preparation : Dissolve 10.0 mmol of 3-propylaniline in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Catalyst Addition : Add 1.0 mmol (10 mol%) of DMAP. Rationale: A catalytic amount is sufficient to drive the formation of the N-acylpyridinium intermediate without causing excessive basicity that might promote urea byproduct formation.

-

Boc2O Addition : Dissolve 11.0 mmol of Boc2O in 10 mL of DCM and add dropwise at 0 °C over 15 minutes. Rationale: Controlling the temperature at 0 °C suppresses the formation of symmetric ureas and strictly favors isocyanate formation[2].

-

Reaction and IPC : Stir for 30 minutes at room temperature. In-Process Control (IPC): Monitor via in-situ React-IR. The reaction is self-validating when the distinct amine N-H stretches (3300-3500 cm⁻¹) disappear, and a sharp, intense isocyanate -N=C=O stretch emerges at ~2260 cm⁻¹.

-

Workup : Evaporate the solvent and volatile byproducts (tert-butanol, CO2) under reduced pressure. Purify via short-path vacuum distillation to yield pure 1-isocyanato-3-propylbenzene.

The Dimethyl Carbonate (DMC) Route: Green Industrial Scale-Up

Mechanistic Insights For large-scale applications, the DMC route is the premier green alternative[3]. It is a two-step process: the methoxycarbonylation of 3-propylaniline to form a carbamate, followed by thermal cracking. DMC is a safe, non-toxic carbonyl source. However, due to its low electrophilicity, a Lewis acid catalyst (such as PbO or ZnAlPO4) and elevated temperatures (~150 °C) are strictly required to drive the initial carbamate formation[4].

Industrial two-step DMC route: methoxycarbonylation and thermal cracking.

Protocol: Scalable Carbamate Cracking

-

Methoxycarbonylation : In a high-pressure stainless-steel autoclave, combine 50.0 mmol of 3-propylaniline, 500 mmol of DMC (acting as both reagent and solvent), and 2.5 mmol of ZnAlPO4 catalyst[5].

-

Pressurization : Seal and heat to 150 °C for 4 hours. Rationale: High pressure keeps DMC in the liquid phase above its boiling point (90 °C), maximizing collision frequency and conversion rates.

-

Intermediate Isolation : Filter the catalyst (which can be regenerated and reused) and remove excess DMC under vacuum to isolate methyl N-(3-propylphenyl)carbamate[5].

-

Thermal Cracking : Transfer the carbamate to a pyrolysis flask equipped with a fractional distillation column. Heat to 220 °C under high vacuum (1-5 Torr).

-

Dynamic Equilibrium Shift : Rationale: Carbamate cracking is a reversible reaction. High vacuum ensures the immediate removal of the lower-boiling methanol and the product (1-isocyanato-3-propylbenzene), shifting the equilibrium strictly to the right according to Le Chatelier's principle[3].

The Curtius Rearrangement: DPPA-Mediated Route